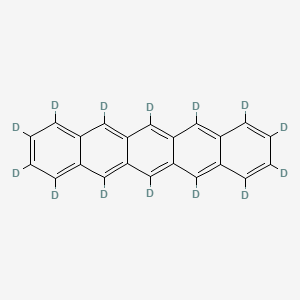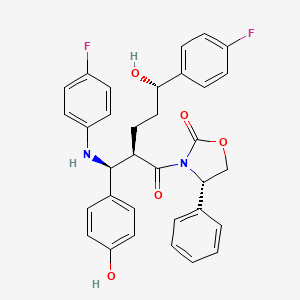![molecular formula C19H16N2O2 B566124 2-[3-(1H-吲哚-1-基)丙基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 150206-00-1](/img/structure/B566124.png)
2-[3-(1H-吲哚-1-基)丙基]-1H-异吲哚-1,3(2H)-二酮
描述
科学研究应用
催化应用
Shinde 等人 (2021) 的一项研究讨论了铑 (III) 催化的 2-芳基吲哚和 2-(1H-吡唑-1-基)-1H-吲哚与马来酰亚胺的脱氢环化和螺环化。该反应方案产生了高度官能化的苯并[a]吡咯并[3,4-c]咔唑-1,3(2H,8H)-二酮和螺[异吲哚[2,1-a]吲哚-6,3'-吡咯烷]-2',5'-二酮。该研究重点介绍了环化产物的光物理性质,展示了此类化合物在催化和材料科学中的应用 (Shinde, Rangan, Kumar & Kumar, 2021)。
海洋海绵衍生物
McKay 等人 (2002) 从海洋海绵 Smenospongia sp. 中分离出一种双吲哚生物碱,1,2-双(1H-吲哚-3-基)乙烷-1,2-二酮。这一发现有助于了解海洋天然产物及其在药物发现和生物研究中的潜在应用 (McKay, Carroll, Quinn & Hooper, 2002)。
化学合成和反应性
侯等人 (2007) 研究了在钯催化的氢化还原取代的 1,3-二氢-2H-异吲哚中形成 4,5,6,7-四氢异吲哚。这项研究对于了解异吲哚衍生物的反应性和它们在合成化学中的潜在应用具有重要意义 (Hou, Wang, Chung, Hsieh & Tsai, 2007)。
六氢-1H-异吲哚-1,3(2H)-二酮衍生物合成
Tan 等人 (2016) 开发了一种从 3-亚磺烯开始合成六氢-1H-异吲哚-1,3(2H)-二酮衍生物的新方法。该研究展示了一种合成氨基和三唑衍生物的新方法,突出了这些化合物在化学合成中的多功能性 (Tan, Koc, Kishali, Şahin & Kara, 2016)。
新型合成方法
Schubert-Zsilavecz 等人 (1991) 提出了一种合成 2H-异吲哚-4,7-二酮的新方法。该方法涉及将 α-氨基酸与羰基化合物加热以生成叠氮甲叉,然后被醌捕获形成各种异吲哚衍生物。此类方法对于扩展用于创建多样化异吲哚基化合物的合成工具包至关重要 (Schubert-Zsilavecz, Likussar, Gusterhuber & Michelitsch, 1991)。
属性
IUPAC Name |
2-(3-indol-1-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-15-7-2-3-8-16(15)19(23)21(18)12-5-11-20-13-10-14-6-1-4-9-17(14)20/h1-4,6-10,13H,5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXDRQEIPAFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)
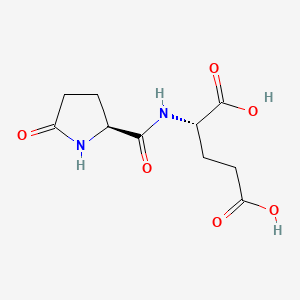

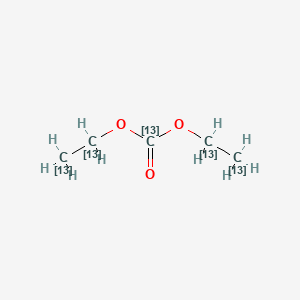
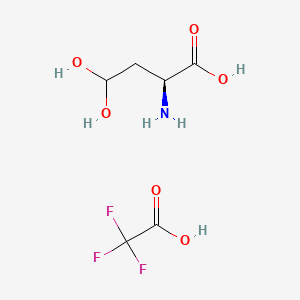
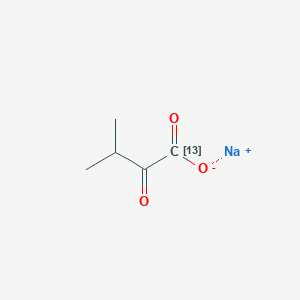


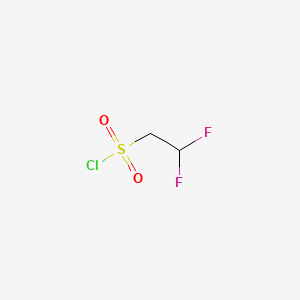
![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)

